molecular formula C8H8N2O4 B1267975 3-Amino-4-methyl-5-nitrobenzoic acid CAS No. 54591-62-7

3-Amino-4-methyl-5-nitrobenzoic acid

Cat. No.: B1267975
CAS No.: 54591-62-7
M. Wt: 196.16 g/mol
InChI Key: LHZXZCIDEFEXPM-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzoic acid, characterized by the presence of amino, methyl, and nitro functional groups on the benzene ring

Scientific Research Applications

3-Amino-4-methyl-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Nitro compounds, such as this one, are a significant class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .

Mode of Action

Nitro compounds generally have high dipole moments due to the polar character of the nitro group . This characteristic could influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid . This suggests that the compound might interact with biochemical pathways involving similar reactions.

Pharmacokinetics

The compound has a molecular weight of 19616 , which could influence its pharmacokinetic properties.

Result of Action

The presence of the nitro group could potentially result in lower volatility of the compound compared to ketones of about the same molecular weight .

Action Environment

The compound is solid at room temperature , suggesting that temperature could be a significant environmental factor.

Safety and Hazards

The safety data sheet for 4-amino-3-methyl-5-nitrobenzoic acid indicates that it causes serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The synthesis of 4-amino-3-nitrobenzoic acid methyl ester is a simple Fischer esterification reaction designed as an experiment for use in an introductory organic chemistry course . This compound has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methyl-5-nitrobenzoic acid typically involves the nitration of 4-methylbenzoic acid followed by reduction and subsequent amination. One common method includes:

    Nitration: 4-Methylbenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the carboxyl group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and nitro groups direct incoming substituents to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Halogens or sulfonic acids in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to 3-Amino-4-methylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the reagents used.

Comparison with Similar Compounds

  • 3-Amino-4-nitrobenzoic acid
  • 4-Amino-3-nitrobenzoic acid
  • 3-Methyl-4-nitrobenzoic acid

Comparison: 3-Amino-4-methyl-5-nitrobenzoic acid is unique due to the presence of both amino and nitro groups on the benzene ring, along with a methyl group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specific directing effects in substitution reactions. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in various synthetic applications.

Properties

IUPAC Name

3-amino-4-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZXZCIDEFEXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332592
Record name 3-amino-4-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54591-62-7
Record name 3-amino-4-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-methyl-5-nitrobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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